2-(4-Acetoxybenzoyl) furan
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Description
2-(4-Acetoxybenzoyl) furan is a chemical compound with the molecular formula C13H10O4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of furan derivatives has been a subject of interest in recent research. Furan, a hetero-aromatic compound, can react with various oxidants or reactive electrophiles to serve as versatile C4 building blocks in organic synthesis . Furan can produce a conjugated 1,4-dicarbonyl unit by singlet oxygen through an endoperoxide intermediate . The synthesis of furan compounds has seen recent advances, with some classical methods being modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring attached to a phenyl ring through a carbonyl group, with an acetoxy group attached to the phenyl ring .Chemical Reactions Analysis
Furan and its derivatives are known to undergo various chemical reactions. For instance, furan can be converted into benzofuran over a Brønsted acid catalyst at 140–190 °C in various solvents . The polymerization of furan can also be suppressed in certain solvents, enhancing the formation of benzofuran .Scientific Research Applications
Organic Synthesis :
- E. Jaseer et al. (2010) demonstrated the synthesis of 2-arylbenzo[b]furans through a copper(II)-catalyzed coupling process. This method is significant for its ability to tolerate different functional groups and does not require expensive palladium catalysts (Jaseer, Prasad, & Sekar, 2010).
- Kumiko Ando et al. (2004) synthesized novel 3-acetoacetylaminobenzo[b]furan derivatives with modified triene systems. These compounds were evaluated for their antagonistic activities against cysteinyl leukotriene receptors (Ando et al., 2004).
Pharmacological Applications :
- The study by M. Mphahlele et al. (2020) explored 5-acetyl-2-aryl-6-hydroxybenzo[b]furans for their potential in treating type 2 diabetes. These compounds showed activity against α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and β-secretase, along with antioxidant properties (Mphahlele, Choong, Maluleka, & Gildenhuys, 2020).
Material Science and Analytical Chemistry :
- A. Kasahara et al. (1973) researched the Heck reaction of benzo[b]furan with arylpalladium chloride, leading to the formation of 2-arylbenzo[b]furan derivatives. This study contributes to the understanding of the Heck reaction in organic synthesis (Kasahara, Izumi, Yodono, Saito, Takeda, & Sugawara, 1973).
- M. J. Nozal et al. (2001) developed a high-performance liquid chromatographic method for determining various compounds, including furan derivatives in honey. This method is crucial for food quality control and safety (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Properties
IUPAC Name |
[4-(furan-2-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-6-4-10(5-7-11)13(15)12-3-2-8-16-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZPIVJRJIBWNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642186 |
Source
|
Record name | 4-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-23-9 |
Source
|
Record name | [4-(Acetyloxy)phenyl]-2-furanylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Furan-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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